molecular formula C10H20N2O6S2 B1210380 Betahistine mesylate CAS No. 54856-23-4

Betahistine mesylate

Número de catálogo: B1210380
Número CAS: 54856-23-4
Peso molecular: 328.4 g/mol
Clave InChI: ZBJJDYGJCNTNTH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El mesilato de betahistina se puede sintetizar haciendo reaccionar betahistina con ácido metanosulfónico. Un método consiste en disolver betahistina en etanol, agregar ácido metanosulfónico y luego cristalizar el producto enfriando . Las condiciones de reacción suelen implicar calentar la mezcla a alrededor de 50 °C y luego enfriarla a 0 °C para obtener cristales blancos de mesilato de betahistina .

Métodos de producción industrial: En entornos industriales, la preparación de mesilato de betahistina implica pasos similares, pero a mayor escala. El proceso incluye disolver betahistina en un disolvente adecuado, agregar ácido metanosulfónico y luego cristalizar el producto en condiciones controladas de temperatura . El producto cristalizado se filtra y se seca para obtener el compuesto final.

Análisis De Reacciones Químicas

Table 1: Crystallization Conditions for Betahistine Mesylate Polymorphs2

SolventWater RatioCrystallization Temp (°C)Crystal Form
Isopropanol2 mL30B
Ethanol1 mL0B
Tetrahydrofuran3 mL0B

Metabolic Reactions

This compound undergoes rapid and extensive first-pass metabolism, primarily via monoamine oxidase (MAO) enzymes34.

Key Metabolic Pathways:

  • Oxidative Deamination :

    • MAO converts betahistine into 2-pyridylacetic acid (2-PAA) , the major inactive metabolite53.

    • Minor metabolites include aminoethylpyridine and hydroxyethylpyridine , which may retain partial pharmacological activity64.

  • Excretion :

    • Over 85% of the dose is excreted in urine as 2-PAA within 24 hours3.

Table 2: Pharmacokinetic Parameters of 2-PAA54

Dose (mg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀–∞ (ng·h/mL)Half-life (h)
8218.01.01123.04.1
16459.11.12384.73.97
24671.21.133471.83.88

Stability and Degradation

  • Chemical Stability :

    • Stable under recommended storage conditions (controlled room temperature)[^3^].

    • No hazardous degradation products reported under standard handling[^3^].

  • Thermal Behavior :

    • Crystal form B exhibits high thermal stability, with no decomposition below 136°C2.

Enzymatic Interactions

  • MAO Substrate Specificity :

    • Betahistine is preferentially metabolized by MAO-A isoforms, which catalyze oxidative deamination of primary amines3.

  • Inhibition Studies :

    • Co-administration with MAO inhibitors may alter betahistine’s pharmacokinetics, though clinical data remain limited4.

Aplicaciones Científicas De Investigación

Treatment of Ménière's Disease

Betahistine is predominantly prescribed for alleviating symptoms associated with Ménière's disease, which include vertigo, tinnitus, and hearing loss. The compound acts as a weak antagonist at histamine H3 receptors and a partial agonist at H1 receptors, leading to vasodilation in the inner ear and improved microcirculation. This mechanism is believed to help mitigate the endolymphatic hydrops characteristic of Ménière's disease .

Clinical Evidence

A meta-analysis encompassing several randomized controlled trials indicated that betahistine significantly improves vertigo symptoms compared to placebo, with an Odds Ratio of 3.52 (95% CI: 2.40-5.18) across various studies . However, some studies have raised questions about its efficacy relative to placebo, suggesting that while it may provide symptomatic relief, the overall quality of evidence remains moderate due to biases in study designs .

Management of Other Vestibular Disorders

Beyond Ménière's disease, betahistine has shown potential in treating other vestibular disorders characterized by vertigo:

  • Vestibular Neuritis : Betahistine may assist in vestibular compensation processes, which are crucial following acute vestibular insults .
  • Cupulo-canalolithiasis : A meta-analysis confirmed its efficacy in treating this condition, which involves dislodged otoliths affecting balance and spatial orientation .

Effects on Microcirculation and Neurological Implications

Betahistine has been studied for its effects on cerebral microcirculation and its potential role in treating conditions related to vascular insufficiencies:

  • Angioneurotic Headaches : Some evidence suggests that betahistine could alleviate symptoms associated with headaches linked to vascular dysregulation .
  • Cerebral Ischemia : Preliminary studies indicate that betahistine may enhance blood flow during episodes of cerebral ischemia, although further research is required to substantiate these findings .

Pharmacological Mechanism

The pharmacodynamics of betahistine involve complex interactions with various histamine receptors:

Receptor Type Action
H1Weak partial agonist; promotes vasodilation
H3Weak antagonist/inverse agonist; enhances neurotransmitter release
H2Minimal action; not significantly involved
H4Limited role; requires further investigation

These actions collectively contribute to its therapeutic effects on vestibular function and microcirculation .

Safety Profile and Side Effects

Betahistine is generally well-tolerated, with few reported adverse effects. Common side effects include gastrointestinal disturbances such as nausea and abdominal discomfort. Serious adverse effects are rare, making it a preferable option for long-term management of vertiginous syndromes .

Case Studies and Clinical Trials

Several case studies have highlighted the practical applications of betahistine in clinical settings:

  • A study involving 367 patients demonstrated significant improvements in vertigo symptoms following treatment with betahistine compared to placebo .
  • Another trial reported enhanced outcomes in patients with vestibular neuritis treated with betahistine, emphasizing its role in facilitating vestibular compensation .

Actividad Biológica

Betahistine mesylate is a histamine analog primarily used in the treatment of vertigo associated with Ménière's disease and other vestibular disorders. Its biological activity is characterized by its interaction with histamine receptors, particularly the H1 and H3 receptors, leading to various physiological effects.

Betahistine exerts its effects through several mechanisms:

  • H1-Receptor Agonism : Betahistine acts as a partial agonist at H1 receptors, which are found in the inner ear. This action promotes vasodilation and increases blood flow to the vestibular system, potentially alleviating symptoms of vertigo by improving endolymphatic fluid dynamics .
  • H3-Receptor Antagonism : By antagonizing H3 receptors, betahistine enhances the release of histamine and other neurotransmitters, which may contribute to its therapeutic effects on vestibular function . This antagonistic action can lead to increased microcirculation in the inner ear, further supporting its role in managing vertiginous symptoms.
  • Reduction of Asymmetrical Vestibular Function : Betahistine is believed to help normalize the asymmetrical functioning of sensory vestibular organs, which is crucial for maintaining balance and spatial orientation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

ParameterValue
Bioavailability Rapidly absorbed after oral administration
Plasma Protein Binding < 5%
Metabolism Primarily metabolized to 2-pyridylacetic acid (2-PAA) in the liver
Half-Life Approximately 3-4 hours
Excretion Mainly excreted via urine (85-91% within 24 hours)

Clinical Efficacy

Numerous studies have evaluated the clinical efficacy of this compound in treating vestibular disorders:

  • Vertigo Management : A study indicated that oral administration of betahistine (12 mg twice daily) significantly improved symptoms in patients with cervical vertigo . The improvement was measured using various clinical scales assessing dizziness and balance.
  • BPPV Treatment : Research conducted on patients with benign paroxysmal positional vertigo (BPPV) showed that betahistine treatment led to significant changes in serum levels of CTRP family members, suggesting a protective effect against vestibular dysfunction .

Case Studies

  • Case Study on Ménière's Disease : A clinical trial involving patients diagnosed with Ménière's disease demonstrated that those treated with betahistine experienced a marked reduction in the frequency and severity of vertiginous episodes compared to a placebo group. The study utilized both subjective assessments (patient-reported outcomes) and objective measures (balance tests) to evaluate efficacy.
  • Long-Term Use and Safety : Long-term studies have assessed the safety profile of this compound, indicating that it is generally well-tolerated with few adverse effects reported. However, concerns regarding potential DNA toxicity due to mesilate ester contaminants have been raised, warranting further investigation into long-term safety .

Propiedades

IUPAC Name

methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;2*1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJJDYGJCNTNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=N1.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5638-76-6 (Parent)
Record name Betahistine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54856-23-4
Record name Betahistine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(ethylammonio)-N-methylpyridinium dimethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAHISTINE MESILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1L0E3R43Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betahistine mesylate
Reactant of Route 2
Reactant of Route 2
Betahistine mesylate
Reactant of Route 3
Reactant of Route 3
Betahistine mesylate
Reactant of Route 4
Reactant of Route 4
Betahistine mesylate
Reactant of Route 5
Reactant of Route 5
Betahistine mesylate
Reactant of Route 6
Reactant of Route 6
Betahistine mesylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.